Structural Differentiation: Imidazole Substitution Pattern Versus 2-Methyl-Imidazole Analog
The target compound features an unsubstituted imidazol-1-ylmethyl group directly attached at the piperidine 4-position, whereas the closest cataloged analog (CAS 1421457-76-2) incorporates a 2-methyl substituent on the imidazole ring [1]. Patent SAR disclosures for cathepsin S inhibitors within the piperidine-sulfonamide series indicate that imidazole substitution patterns are critical potency determinants; specifically, the Markush definitions in HK1241359A1 explicitly enumerate that the heterocyclic group A1 (including 1H-imidazolyl) may be unsubstituted or substituted with alkyl, phenyl, phenylalkyl, or alkoxyalkyl, implying that the unsubstituted imidazole as found in CAS 1396872-95-9 represents a distinct patent embodiment [1]. No head-to-head bioactivity comparison between these two compounds has been published.
| Evidence Dimension | Imidazole ring substitution |
|---|---|
| Target Compound Data | Unsubstituted imidazol-1-yl (CAS 1396872-95-9) |
| Comparator Or Baseline | 2-Methyl-imidazol-1-yl (CAS 1421457-76-2) |
| Quantified Difference | No quantitative bioactivity data available for either compound; differentiation is strictly structural |
| Conditions | Not applicable – structural comparison only |
Why This Matters
In the absence of published potency data, the unsubstituted imidazole pattern of CAS 1396872-95-9 defines a structurally distinct starting point for SAR exploration that cannot be replicated by the 2-methyl analog.
- [1] Hoffmann-La Roche Inc. Piperidine Derivatives. Hong Kong Patent HK1241359A1, published 2017-06-02 (priority 2013-11-30). https://patents.google.com/patent/HK1241359A1/en View Source
